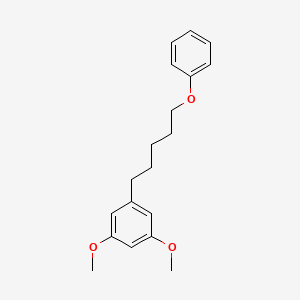
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is a complex organic compound with a unique bridged-ring structure. This compound is known for its significant pharmacological properties, particularly in the field of analgesics. It is structurally related to other benzazonine derivatives and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- typically involves the cyclization of derived tetrahydropyridines. The process begins with the reaction of arylaldehydes with 2,4-dimethylpyridine and n-butyl-lithium to form 1-aryl-2-(4-methylpyridyl)ethanols. These intermediates are then dehydrated using polyphosphoric acid and subjected to catalytic hydrogenation to yield 2-phenethyl-4-methylpyridines. The final cyclization step produces the desired benzazonine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzazonine ring.
Wissenschaftliche Forschungsanwendungen
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bridged-ring systems.
Biology: The compound’s pharmacological properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological targets.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- involves its interaction with specific molecular targets in the body. It acts as an agonist-antagonist at opioid receptors, which are involved in pain modulation. By binding to these receptors, the compound can inhibit pain signals and produce analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eptazocine: A related compound with similar analgesic properties.
Pentazocine: Another benzazonine derivative used as a pain-relief agent.
Morphine: A well-known opioid with a different structure but similar pharmacological effects.
Uniqueness
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is unique due to its bridged-ring structure, which imparts specific reactivity and stability characteristics. Its ability to act as both an agonist and antagonist at opioid receptors distinguishes it from other analgesics, providing a balance between efficacy and safety .
Eigenschaften
CAS-Nummer |
60363-76-0 |
|---|---|
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C15H19N/c1-15-7-8-16(2)11-12(10-15)9-13-5-3-4-6-14(13)15/h3-6,9H,7-8,10-11H2,1-2H3 |
InChI-Schlüssel |
CBHNSKDSLDHOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCN(CC(=CC3=CC=CC=C31)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
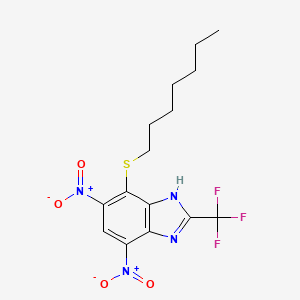
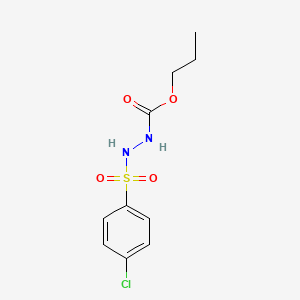
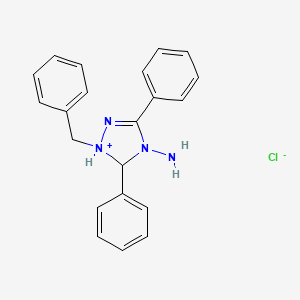
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

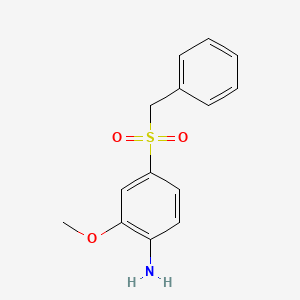
![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
